molecular formula C7H7NOS B1230274 Carbamothioic acid, O-phenyl ester CAS No. 824-88-4

Carbamothioic acid, O-phenyl ester

Cat. No.: B1230274
CAS No.: 824-88-4
M. Wt: 153.2 g/mol
InChI Key: VJZNUICECYWOFV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of carbamothioic acid, O-phenyl ester follows established International Union of Pure and Applied Chemistry conventions for thiocarbamate compounds. The official International Union of Pure and Applied Chemistry name for this compound is O-phenyl carbamothioate, which clearly indicates the substitution pattern where the phenyl group is attached to the oxygen atom of the carbamothioic acid structure. This naming convention reflects the compound's derivation from carbamothioic acid through esterification with phenol, where the phenyl group occupies the oxygen position of the thiocarbamate functional group.

The compound is recognized under multiple synonymous designations in chemical literature and databases. Primary alternative names include O-phenyl carbamothioate, carbamic acid thio-O-phenyl ester, and phenylthiocarbamate. Additional recognized synonyms encompass carbamic acid thio-phenyl ester, O-phenyl thiocarbamate, thiocarbamic acid phenyl ester, and O-phenyl aminomethanethioate. The Chemical Abstracts Service registry has assigned the compound the identification number 824-88-4, which serves as a unique numerical identifier across chemical databases and regulatory systems.

Specialized nomenclature systems also provide alternative designation methods. The Wiswesser Line Notation system represents the compound as "SUYZOR," offering a concise linear representation of the molecular structure. International regulatory databases employ additional identifier codes, including the Unique Ingredient Identifier "WLD47Q97R2" used in pharmaceutical and chemical substance registrations. The compound also carries the designation NSC-328396 in the National Cancer Institute database system, reflecting its inclusion in chemical screening programs.

Nomenclature System Designation
International Union of Pure and Applied Chemistry Official Name O-phenyl carbamothioate
Chemical Abstracts Service Number 824-88-4
Unique Ingredient Identifier WLD47Q97R2
National Cancer Institute Number NSC-328396
Wiswesser Line Notation SUYZOR

Molecular Formula and Isomeric Forms

The molecular formula of this compound is established as C₇H₇NOS, indicating a composition of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight is precisely calculated as 153.20 grams per mole, with computational determinations providing values ranging from 153.199 to 153.202 atomic mass units depending on the calculation methodology employed. The monoisotopic mass has been determined to be 153.024835 atomic mass units, representing the exact mass when considering the most abundant isotopes of each constituent element.

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as "C1=CC=C(C=C1)OC(=S)N," which provides a linear description of the molecular connectivity. The International Chemical Identifier key "VJZNUICECYWOFV-UHFFFAOYSA-N" serves as a standardized structural identifier that can be used across multiple chemical databases and computational systems. The complete International Chemical Identifier string "InChI=1S/C7H7NOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H2,8,10)" encodes the complete structural information including stereochemistry and hydrogen connectivity patterns.

Within the broader context of thiocarbamate isomerism, this compound represents the O-thiocarbamate isomeric form, where the phenyl group is bonded to the oxygen atom of the thiocarbamate functional group. This structural arrangement distinguishes it from potential S-thiocarbamate isomers, where the phenyl group would be attached to the sulfur atom instead. The O-thiocarbamate configuration follows the general structural pattern ROC(=S)NR₂, contrasting with S-thiocarbamates that adopt the RSC(=O)NR₂ pattern. The specific substitution pattern in this compound involves an unsubstituted amino group (NH₂) and a phenyl group attached via the oxygen position, creating a unique structural identity within the thiocarbamate family.

Structural Parameter Value
Molecular Formula C₇H₇NOS
Molecular Weight 153.20 g/mol
Monoisotopic Mass 153.024835 u
Simplified Molecular Input Line Entry System C1=CC=C(C=C1)OC(=S)N
International Chemical Identifier Key VJZNUICECYWOFV-UHFFFAOYSA-N

Functional Group Classification (Thiocarbamate versus Carbamate)

The fundamental distinction between thiocarbamates and carbamates lies in the substitution of oxygen with sulfur in the carbonyl position of the functional group. Carbamates possess the general structure R₂NC(=O)OR, characterized by a carbon-oxygen double bond in the carbonyl group, while thiocarbamates contain the structure R₂NC(=S)OR, featuring a carbon-sulfur double bond in the corresponding position. This sulfur substitution fundamentally alters the electronic properties, reactivity patterns, and biological activities of the resulting compounds.

This compound belongs specifically to the thiocarbamate classification due to the presence of the carbon-sulfur double bond (C=S) in its functional group. The compound exhibits the characteristic thiocarbamate structure with the general formula >N-C(=S)-O-, where the nitrogen atom bears two hydrogen atoms, the carbon atom forms a double bond with sulfur, and the oxygen atom connects to the phenyl substituent. This structural arrangement places the compound within the organosulfur family, distinguishing it from oxygen-containing carbamate analogs.

The chemical behavior of thiocarbamates differs significantly from their carbamate counterparts due to the larger atomic radius and different electronegativity of sulfur compared to oxygen. Thiocarbamates generally exhibit enhanced nucleophilicity at the sulfur center and altered hydrogen bonding patterns compared to carbamates. The carbon-sulfur bond in thiocarbamates is typically longer and more polarizable than the carbon-oxygen bond in carbamates, leading to distinct reactivity profiles and intermolecular interaction patterns.

Within the thiocarbamate classification, this compound specifically represents an O-thiocarbamate, where the organic substituent (phenyl group) is attached to the oxygen atom rather than the sulfur atom. This contrasts with S-thiocarbamates, where organic groups are bonded to the sulfur position. The O-thiocarbamate arrangement is particularly significant in pharmaceutical applications, as compounds like tolnaftate, which shares structural similarities with this compound, demonstrate antifungal properties. The positioning of the phenyl group on the oxygen atom influences the compound's lipophilicity, membrane permeability, and potential biological interactions.

The thiocarbamate functional group classification also encompasses various synthetic and naturally occurring compounds with diverse applications. Unlike carbamates, which are widely used in pharmaceutical applications as enzyme inhibitors and drug delivery systems, thiocarbamates find primary applications in agricultural chemistry as herbicides and fungicides. The structural differences between carbamates and thiocarbamates result in distinct metabolic pathways, with thiocarbamates often exhibiting different stability profiles and degradation products compared to their oxygen-containing analogs.

Functional Group General Structure Key Characteristics
Carbamate R₂NC(=O)OR Carbon-oxygen double bond, widely used in pharmaceuticals
O-Thiocarbamate R₂NC(=S)OR Carbon-sulfur double bond, enhanced nucleophilicity
S-Thiocarbamate R₂NC(=O)SR Sulfur in alkoxy position, different reactivity pattern

Properties

IUPAC Name

O-phenyl carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZNUICECYWOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401460
Record name Carbamothioic acid, O-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-88-4
Record name Phenylthiocarbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamothioic acid, O-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-PHENYL CARBAMOTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLD47Q97R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Key Trends :

  • N-Alkylation (e.g., dimethyl or dipropyl groups) enhances steric hindrance and alters solubility. For example, N,N-dimethyl derivatives exhibit improved stability in polar solvents .
  • Ester group modifications introduce electrophilic sites (e.g., formyl or bromo groups), enabling participation in nucleophilic reactions or cross-coupling chemistry .

Physicochemical Properties

Property O-Phenyl Ester (C₇H₇NOS) N,N-Dimethyl-5-Bromo (C₁₀H₁₀BrNO₂S) Dipropyl-S-Benzyl (C₁₄H₂₁NOS)
Molecular Weight (g/mol) 153.2 296.16 251.4
LogP (Predicted) 2.1 3.8 4.5
Melting Point (°C) Not reported 94–96 Liquid at RT
Solubility Low in water Soluble in DMSO, CHCl₃ Lipophilic

Insights :

  • Bromine and formyl substituents (e.g., in CAS 1624261-11-5) increase molecular weight and polarity, affecting crystallization behavior .
  • Lipophilic analogs like dipropyl-S-benzyl derivatives are suited for hydrophobic environments, such as lipid membranes in agrochemical formulations .

Environmental and Regulatory Aspects

  • Degradation Pathways : Thiobencarb (a related thiocarbamate) degrades into benzothiazole and hexadecanethiol in soil, suggesting similar metabolic routes for O-phenyl esters .
  • Hazard Classification : Analogs like triallate (CAS 2303-17-5) and pebulate (CAS 1114-71-2) are listed as EPA hazardous wastes (U389, U391) due to persistence and toxicity .
  • Regulatory Status : Carbamothioic acid, dipropyl-S-benzyl ester (U387) has a reporting threshold of 5,000 pounds under EPCRA .

Data Tables

Table 1: Key Analogs and Regulatory Information

Compound Name CAS Number EPA Code Hazardous Waste Classification
This compound 824-88-4 N/A Not regulated
Triallate 2303-17-5 U389 Toxic, persistent
Pebulate 1114-71-2 U391 Environmental hazard

Preparation Methods

Sodium Methoxide-Driven Pathway

As detailed in US Patent 5,750,757, sodium methoxide (NaOMe) mediates the reaction between sodium N-methyldithiocarbamate and methyl iodide in methanol:

  • Deprotonation: Phenol + NaOMe → Sodium phenoxide + MeOH

  • Nucleophilic substitution: Sodium phenoxide + S-methyl N-methyldithiocarbamate → O-phenyl N-methylcarbamothioate + NaSMe

Optimized conditions:

  • Base: NaOMe (1.1–1.3 equiv)

  • Solvent: Methanol, ethanol

  • Temperature: 65–85°C

  • Time: 15–25 hours

This method achieves yields up to 85% but requires rigorous exclusion of moisture to prevent hydrolysis.

Alkyl Halide Alkylation of Thiocarbamate Salts

Chinese Patent CN101072756A discloses a two-step alkylation strategy for O-aryl thiocarbamates:

  • Formation of thiocarbamate salt:
    N-(6-Methoxypyridin-2-yl)-N-methylamine reacts with carbon disulfide (CS2) in NaOH/EtOH to yield the sodium thiocarbamate intermediate.

  • O-Phenylation:
    The sodium salt reacts with methyl iodide (1.2 equiv) in acetone at 50°C for 6 hours, producing O-phenyl N-methylcarbamothioate in 91% yield.

Advantages:

  • High regioselectivity due to the pyridinyl directing group

  • Mild conditions (50°C, atmospheric pressure)

Catalytic Rearrangement of Dithiocarbamates

Thermal or acid-catalyzed rearrangement of S-alkyl dithiocarbamates offers an alternative route. For example, heating S-methyl N,N-dimethyldithiocarbamate at 150°C in xylene induces a-sigmatropic shift, yielding O-methyl thiocarbamate. Adapting this to phenolic systems requires:

  • Catalysts: Boric acid–sulfuric acid complexes (5 mol%)

  • Solvents: Xylene, decalin

  • Temperature: 150–200°C

  • Time: 12–24 hours

While effective, this method suffers from side product formation (e.g., disulfides) at temperatures exceeding 200°C.

Comparative Analysis of Methods

Method Catalyst Yield Temperature Time Scalability
Acid-catalyzedH2SO4, I270–78%80–120°C8–15 hModerate
Alkoxide-mediatedNaOMe80–85%65–85°C15–25 hHigh
Alkyl halideNone91%50°C6 hHigh
RearrangementBoric acid–H2SO465–72%150–200°C12–24 hLow (side reactions)

Industrial Considerations

  • Solvent Selection: Benzene and dichloroethane offer high solubility but pose toxicity concerns. Recent shifts favor dimethyl sulfoxide (DMSO) or cyclopentyl methyl ether (CPME) as greener alternatives.

  • Catalyst Recovery: Iodine can be recycled via extraction, reducing costs.

  • Purification: Crystallization from petroleum ether or hexane remains standard, though distillation under reduced pressure (0.1–1 mmHg) improves purity for heat-sensitive products .

Q & A

Q. What are the primary degradation pathways in environmental or biological systems?

  • Methodology : Microbial consortia in soil degrade the compound via hydrolysis (thiocarbamate to carbamic acid) or oxidation. Metabolites like 1-hexadecanethiol are identified using GC-MS. Degradation rates depend on pH, temperature, and microbial activity .

Q. How does environmental persistence correlate with structural modifications?

  • Methodology : Compare half-lives of derivatives (e.g., dichloro vs. methoxy substituents) in OECD 307 soil studies. QSAR models link substituent electronegativity to biodegradation rates. Ecotoxicity is assessed via Daphnia magna or algal bioassays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Kinetic studies (e.g., pseudo-first-order conditions) track reactions with amines or thiols. Hammett plots correlate substituent effects (σ values) on reaction rates. Isotopic labeling (¹⁸O/³⁴S) identifies bond cleavage sites .

Q. How can researchers resolve contradictions in reported physicochemical data?

  • Methodology : Cross-validate LogP values using shake-flask vs. HPLC methods. Replicate experiments under standardized conditions (e.g., 25°C, pH 7). Consult authoritative databases (NIST, ECHA) for certified reference data .

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